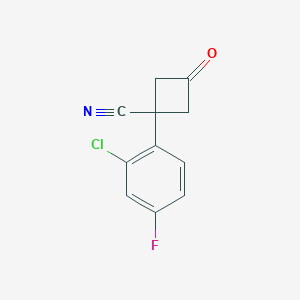
1-(2-Chloro-4-fluorophenyl)-3-oxocyclobutane-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloro-4-fluorophenyl)-3-oxocyclobutane-1-carbonitrile is an organic compound that features a cyclobutane ring substituted with a 2-chloro-4-fluorophenyl group, a carbonitrile group, and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-4-fluorophenyl)-3-oxocyclobutane-1-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-4-fluoroacetophenone and cyclobutanone.
Formation of Intermediate: The 2-chloro-4-fluoroacetophenone undergoes a nucleophilic addition reaction with cyclobutanone in the presence of a base such as sodium hydride or potassium tert-butoxide.
Cyclization: The intermediate formed undergoes cyclization to form the cyclobutane ring.
Introduction of Carbonitrile Group: The carbonitrile group is introduced through a reaction with cyanogen bromide or a similar reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes:
Scaling Up: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.
Purification: Employing techniques such as recrystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloro-4-fluorophenyl)-3-oxocyclobutane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used for reduction reactions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or esters.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Chloro-4-fluorophenyl)-3-oxocyclobutane-1-carbonitrile has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.
Biological Studies: It can be used in studies to understand its interaction with biological molecules and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-4-fluorophenyl)-3-oxocyclobutane-1-carbonitrile involves its interaction with specific molecular targets. The compound may:
Bind to Enzymes: Inhibit or activate enzymes by binding to their active sites.
Interact with Receptors: Modulate receptor activity by binding to receptor sites.
Affect Signaling Pathways: Influence cellular signaling pathways by interacting with key proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-fluorophenylboronic acid
- 2-Chloro-4-fluorophenol
- Ethyl (6R)-6-[N-(2-Chloro-4-fluorophenyl)sulfamoyl]cyclohex-1-ene-1-carboxylate
Uniqueness
1-(2-Chloro-4-fluorophenyl)-3-oxocyclobutane-1-carbonitrile is unique due to its specific combination of functional groups and its cyclobutane ring structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C11H7ClFNO |
|---|---|
Molecular Weight |
223.63 g/mol |
IUPAC Name |
1-(2-chloro-4-fluorophenyl)-3-oxocyclobutane-1-carbonitrile |
InChI |
InChI=1S/C11H7ClFNO/c12-10-3-7(13)1-2-9(10)11(6-14)4-8(15)5-11/h1-3H,4-5H2 |
InChI Key |
BHMAQRSALVFAIY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)CC1(C#N)C2=C(C=C(C=C2)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















